molecular formula C8H10BrN3O B1371966 4-(6-Bromopyrazin-2-yl)morpholine CAS No. 848841-62-3

4-(6-Bromopyrazin-2-yl)morpholine

Cat. No.: B1371966
CAS No.: 848841-62-3
M. Wt: 244.09 g/mol
InChI Key: OVLIISDBFJFQQH-UHFFFAOYSA-N
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Description

4-(6-Bromopyrazin-2-yl)morpholine is a chemical compound with the molecular formula C8H10BrN3O and a molecular weight of 244.09 g/mol It is a brominated derivative of pyrazine, featuring a morpholine ring attached to the pyrazine core

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

4-(6-Bromopyrazin-2-yl)morpholine is classified as an acute toxin (oral) and is harmful if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use only in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 6-bromopyrazine-2-carboxylic acid with morpholine under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(6-Bromopyrazin-2-yl)morpholine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazine ring.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazine derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the pyrazine ring.

Mechanism of Action

The mechanism of action of 4-(6-Bromopyrazin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The bromine atom and the morpholine ring play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to fully elucidate its molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Chloropyrazin-2-yl)morpholine
  • 4-(6-Fluoropyrazin-2-yl)morpholine
  • 4-(6-Iodopyrazin-2-yl)morpholine

Uniqueness

4-(6-Bromopyrazin-2-yl)morpholine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s interactions with other molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(6-bromopyrazin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3O/c9-7-5-10-6-8(11-7)12-1-3-13-4-2-12/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLIISDBFJFQQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CN=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671673
Record name 4-(6-Bromopyrazin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848841-62-3
Record name 4-(6-Bromopyrazin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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